molecular formula C18H21N3O3 B11276201 5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B11276201
M. Wt: 327.4 g/mol
InChI Key: GSPVXESBRHFVPU-UHFFFAOYSA-N
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Description

“5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a piperidine moiety and a methoxy group in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the piperidine-1-carbonyl group: This step may involve acylation reactions using piperidine and suitable acylating agents.

    Attachment of the o-tolyl group: This can be done through Friedel-Crafts alkylation or related aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its potential pharmacological properties, it could be explored as a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

    Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The piperidine moiety might be involved in binding to the active site of enzymes, while the methoxy and o-tolyl groups could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one: Lacks the methoxy group.

    5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one: Lacks the piperidine-1-carbonyl group.

    5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one: Lacks the o-tolyl group.

Uniqueness

The presence of all three functional groups (methoxy, piperidine-1-carbonyl, and o-tolyl) in “5-methoxy-6-(piperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” makes it unique compared to its analogs. This combination of groups may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

5-methoxy-2-(2-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one

InChI

InChI=1S/C18H21N3O3/c1-13-8-4-5-9-14(13)21-16(22)12-15(24-2)17(19-21)18(23)20-10-6-3-7-11-20/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3

InChI Key

GSPVXESBRHFVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCCCC3)OC

Origin of Product

United States

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